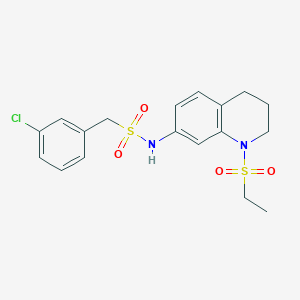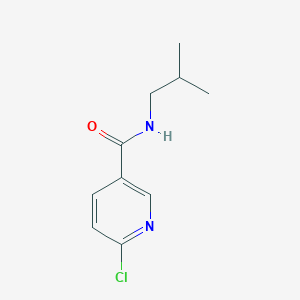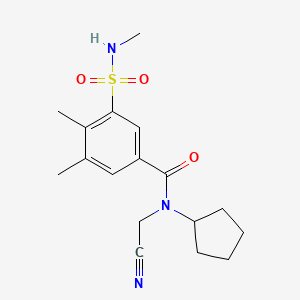
N-(3-aminopropyl)-N-benzyl-N-éthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)-N-benzyl-N-ethylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a benzyl and an ethyl group
Applications De Recherche Scientifique
Chemistry: N-(3-aminopropyl)-N-benzyl-N-ethylamine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a ligand for binding to specific proteins or enzymes. It can also be used in the synthesis of biologically active molecules.
Medicine: N-(3-aminopropyl)-N-benzyl-N-ethylamine has potential applications in medicinal chemistry for the development of new drugs. Its ability to interact with biological targets makes it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. It can also be used in the formulation of specialty chemicals and additives.
Mécanisme D'action
Target of Action
N-(3-aminopropyl)-N-benzyl-N-ethylamine, also known as N’-benzyl-N’-ethylpropane-1,3-diamine, is a complex compound with a variety of potential targets. It’s worth noting that similar compounds, such as N-(3-aminopropyl)-2-nitrobenzenamine, have been found to interact with targets like Histone acetyltransferase KAT2B .
Biochemical Pathways
Related compounds such as spermidine, a triamine, have been found to play a role in polyamine metabolism, which is involved in a variety of cellular processes including cell growth, proliferation, and differentiation .
Pharmacokinetics
Similar compounds such as (3-aminopropyl)triethoxysilane have been used for the functionalization of surfaces with alkoxysilane molecules, suggesting that they may have unique distribution properties .
Result of Action
Related compounds such as n,n-bis(3-aminopropyl)dodecylamine have been found to affect antioxidant enzyme activities and mitochondrial morphology in aspergillus niger .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other chemicals can often influence the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-N-benzyl-N-ethylamine typically involves the reaction of N-benzyl-N-ethylamine with 3-chloropropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3-aminopropyl)-N-benzyl-N-ethylamine can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-aminopropyl)-N-benzyl-N-ethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
- N-(3-aminopropyl)-N-benzyl-N-methylamine
- N-(3-aminopropyl)-N-benzyl-N-propylamine
- N-(3-aminopropyl)-N-benzyl-N-isopropylamine
Comparison: N-(3-aminopropyl)-N-benzyl-N-ethylamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and binding properties. Compared to its analogs with different alkyl groups, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
N'-benzyl-N'-ethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-2-14(10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBARFWGILFILHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)


![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)


![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)


![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)
